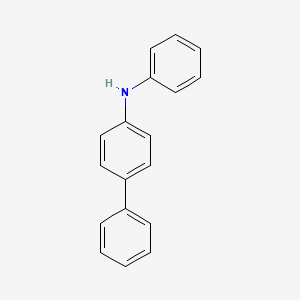
N-Phenyl-4-biphenylamine
Cat. No. B1355123
Key on ui cas rn:
32228-99-2
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09196839B2
Procedure details


(Biphenyl-4-yl)-phenylamine (35.0 g) and DMF (700 ml) were added and dissolved in a nitrogen-substituted reaction vessel, and N-bromosuccinimide (8.5 g) was added under ice-cooled conditions. The reaction temperature was raised to room temperature while adding N-bromosuccinimide (17.0 g) in two separate portions. After being stirred for 25.5 hours, the reaction solution was dropped to water (3,500 ml), and the precipitated solid was collected by filtration. Toluene (2,500 ml) was added to dissolve the solid, and the solid was dried over magnesium sulfate. After filtration, the filtrate was concentrated. The resulting concentrate was dispersed and washed by addition of n-hexane (500 ml), and dried overnight under reduced pressure to obtain a reddish solid of (biphenyl-4-yl)-(4-bromophenyl)amine (44.1 g; yield 95.4%).




[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Yield
95.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O>CN(C=O)C>[C:1]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([Br:20])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
[Compound]
|
Name
|
nitrogen-substituted
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 25.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate portions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction solution was dropped to water (3,500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (2,500 ml) was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the solid was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting concentrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dispersed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by addition of n-hexane (500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight under reduced pressure
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
25.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)NC1=CC=C(C=C1)Br)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.1 g | |
| YIELD: PERCENTYIELD | 95.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 284.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
